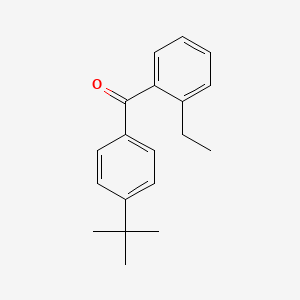

4-Tert-butyl-2'-ethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and an ethyl group at the 2’-position of the benzophenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-2’-ethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Tert-butyl-2’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

One of the primary applications of 4-tert-butyl-2'-ethylbenzophenone is as a photoinitiator in the polymerization process. Photoinitiators are compounds that absorb light and initiate polymerization when exposed to ultraviolet (UV) light. This property is crucial in various applications, including:

- UV-Curable Coatings : The compound is used in coatings that require rapid curing under UV light, enhancing efficiency in manufacturing processes.

- Adhesives : It improves adhesion properties when used as an additive in adhesive formulations.

- Inks : In printing inks, it facilitates quick drying and enhances durability.

The effectiveness of this compound as a photoinitiator stems from its ability to generate free radicals upon exposure to UV light, which then initiates the polymerization of monomers present in the formulation .

Ultraviolet (UV) Filters

Another significant application of this compound is as a UV filter in cosmetic formulations and plastics. Its ability to absorb UV radiation makes it valuable in protecting products from photodegradation. Key applications include:

- Cosmetics : It is incorporated into sunscreens and skincare products to protect skin from harmful UV rays.

- Plastics : The compound is added to plastic products to enhance their resistance to UV-induced degradation, thereby prolonging their lifespan.

The use of this compound as a UV filter not only protects the integrity of products but also ensures safety by reducing harmful effects associated with UV exposure .

Chemical Additive in Polymer Production

In addition to its roles as a photoinitiator and UV filter, this compound serves as a chemical additive in the production of various polymers. Its properties contribute to:

- Stabilization : It acts as an antioxidant, preventing oxidative degradation during processing.

- Enhancement of Mechanical Properties : The compound can improve the mechanical strength and thermal stability of polymers.

These properties make it particularly useful in the production of high-performance materials used in automotive, aerospace, and consumer goods industries .

Case Study 1: Photoinitiation Efficiency

Research has demonstrated that this compound exhibits high efficiency as a photoinitiator compared to traditional initiators. In studies involving different formulations, it was found that incorporating this compound led to faster curing times and improved final product properties, such as hardness and gloss .

Case Study 2: UV Protection Efficacy

A study evaluating the effectiveness of this compound as a UV filter indicated significant reduction in UV transmission through treated materials. This study highlighted its potential for enhancing the stability of cosmetic formulations against photodegradation .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Photoinitiators | UV-Curable Coatings | Rapid curing, improved efficiency |

| Adhesives | Enhanced adhesion properties | |

| Inks | Quick drying, durability | |

| Ultraviolet Filters | Cosmetics | Protection against harmful UV rays |

| Plastics | Increased resistance to UV degradation | |

| Chemical Additive | Polymer Production | Stabilization, enhanced mechanical properties |

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-2’-ethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and binding affinity. In photochemical applications, the benzophenone core can absorb UV light, leading to excited-state reactions that can be harnessed in various processes.

Vergleich Mit ähnlichen Verbindungen

Benzophenone: The parent compound, lacking the tert-butyl and ethyl substituents.

4-Tert-butylbenzophenone: Similar structure but without the ethyl group.

2-Ethylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness: 4-Tert-butyl-2’-ethylbenzophenone is unique due to the combined presence of both tert-butyl and ethyl groups, which can influence its steric and electronic properties

Biologische Aktivität

4-Tert-butyl-2'-ethylbenzophenone (CAS No. 951884-94-9) is an organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential effects on cellular processes and its interactions with biological systems.

- Molecular Formula : C18H24O

- Molecular Weight : 264.39 g/mol

- Boiling Point : Approximately 320 °C

This compound exhibits biological activity primarily through its interaction with cellular receptors and enzymes. Its structure allows it to act as a ligand for various biological targets, influencing pathways related to inflammation, oxidative stress, and hormonal regulation.

Key Mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Estrogenic Activity : Research indicates that certain benzophenones can mimic estrogenic activity by binding to estrogen receptors. This interaction may lead to endocrine disruption, influencing reproductive health and development .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Biological Effects

The biological effects of this compound can be categorized based on in vitro and in vivo studies:

In Vitro Studies

- Cell Viability : Studies have shown that at low concentrations, the compound does not significantly affect cell viability but may enhance cell survival under oxidative stress conditions.

- Inflammation Modulation : Inflammatory markers such as TNF-α and IL-6 have been observed to decrease upon treatment with this compound, indicating its potential anti-inflammatory properties .

In Vivo Studies

- Animal Models : In rodent models, administration of the compound has resulted in a reduction of inflammation-related symptoms and improved metabolic profiles. However, high doses have been associated with toxicity and adverse effects on liver function .

Case Studies

- Case Study on Antioxidant Activity :

- Endocrine Disruption Assessment :

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKIMPXCIATZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.